molecular formula C5H6N2Se B12966944 Selenophene-2-carboximidamide

Selenophene-2-carboximidamide

Cat. No.: B12966944
M. Wt: 173.09 g/mol
InChI Key: OYBHOPJZGJECNJ-UHFFFAOYSA-N
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Description

Selenophene-2-carboximidamide is a selenium-containing heterocyclic compound. . The presence of selenium in the heterocyclic ring imparts unique properties to these compounds, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of potassium selenocyanate (KSeCN) as the selenium source, in the presence of catalysts such as cobalt oxalate (CoC₂O₄) and N-chlorosuccinimide (NCS) . The reaction is carried out in a solvent like acetonitrile (MeCN) with cesium carbonate (Cs₂CO₃) as the base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Selenophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.

Major Products Formed: The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of selenophene-2-carboximidamide involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making selenophene derivatives potential anticancer agents. Additionally, selenophene compounds can interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

    Thiophene-2-carboximidamide: Similar to selenophene-2-carboximidamide but contains sulfur instead of selenium.

    Furan-2-carboximidamide: Contains oxygen in place of selenium.

Comparison:

Properties

Molecular Formula

C5H6N2Se

Molecular Weight

173.09 g/mol

IUPAC Name

selenophene-2-carboximidamide

InChI

InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7)

InChI Key

OYBHOPJZGJECNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=N)N

Origin of Product

United States

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